LY88074 - 177744-96-6

LY88074

Catalog Number: EVT-1464833
CAS Number: 177744-96-6
Molecular Formula: C21H14O3S
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Raloxifene

    Compound Description: Raloxifene, chemically named [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride, is a prominent SERM belonging to the benzothiophene class. [] It is clinically used to treat and prevent osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. [] Raloxifene demonstrates estrogen agonist-like effects on bone tissue and serum lipids while exhibiting potent estrogen antagonist properties in the breast and uterus. []

    Relevance: Raloxifene shares a significant structural similarity with 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene. Both compounds possess the core 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene structure. The primary difference lies in the substituent at the 3-position of the benzo[b]thiophene core. While 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene has a 4-hydroxybenzoyl group, Raloxifene features a [4-[2-(1-piperidinyl)ethoxy]phenyl]methanone group at that position. These structural similarities place both compounds within the same chemical class and underpin their investigation as potential antiestrogens. [, , ]

LY117018

    Compound Description: LY117018, chemically (6-hydroxy-2-(4-hydroxyphenyl)-benzo[b]thien-3-yl)-[4-(2-(pyrrolidinyl)ethoxy)phenyl]methanone, is a nonsteroidal antiestrogen. [, ] Studies have shown it to be a more potent estrogen antagonist than tamoxifen in rat and mice models. [] LY117018 exhibits a high affinity for estrogen receptors (ER) and effectively inhibits cell growth in ER-positive breast cancer cell lines like MCF-7. [, ] It is noteworthy for its lack of estrogenic effects, such as progesterone receptor induction, unlike tamoxifen. []

    Relevance: LY117018, similar to 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene, belongs to the 3-aroyl-2-arylbenzo[b]thiophene family of antiestrogens. [, ] The shared 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene core structure underscores their close relationship. The main distinction between the two lies in the amine moiety of the side chain at the 3-position of the benzo[b]thiophene. LY117018 contains a pyrrolidinyl group within its side chain, while the target compound lacks this specific feature. This structural resemblance highlights their categorization within the same class of antiestrogens and their shared interest in developing more potent and selective estrogen antagonists. [, ]

[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene

    Compound Description: This compound, [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride, is a novel SERM identified through structure-activity relationship studies based on raloxifene. [] It displays a tenfold increase in estrogen antagonist potency compared to raloxifene in in vitro studies using human breast cancer cells (MCF-7). [] This compound shows promise as a potential therapeutic agent for estrogen-dependent conditions like breast cancer and osteoporosis due to its potent antiestrogenic activity in uterine tissue and beneficial effects on bone and cholesterol levels. []

    Relevance: [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene represents another derivative of the core structure found in 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene. [] While the target compound features a 4-hydroxybenzoyl group at the 3-position, this related compound replaces the carbonyl group with an oxygen atom, leading to a [4-[2-(1-piperidinyl)ethoxy]phenoxy] substituent. This modification is significant as it contributes to a substantial increase in estrogen antagonist potency. [] This highlights the importance of exploring structural variations within the benzo[b]thiophene class to identify more effective SERMs. []

[6-Hydroxy-2-(4-methoxyphenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)phenyl]-methanone (Impurity-2)

    Compound Description: Identified as an impurity during Raloxifene synthesis, [6-Hydroxy-2-(4-methoxyphenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)phenyl]-methanone provides insights into the structure-activity relationships of benzothiophene-based antiestrogens. [] The presence of this compound as a byproduct emphasizes the subtle chemical modifications that can occur during drug synthesis and their potential impact on pharmacological activity.

    Relevance: This impurity is structurally analogous to both Raloxifene and 2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene. [] It shares the core benzo[b]thiophene scaffold and retains the [4-(2-piperidin-1-yl-ethoxy)phenyl]methanone side chain characteristic of Raloxifene. The key distinction lies in the methoxy group replacing the hydroxyl group on the phenyl ring at the 2-position of the benzo[b]thiophene core. [] This structural variation may influence the compound's binding affinity for estrogen receptors and affect its overall antiestrogenic potency compared to Raloxifene or the target compound. []

Source

LY88074 was developed by Eli Lilly and Company, a prominent pharmaceutical company known for its research and development in various therapeutic areas. The compound's synthesis and characterization have been documented in scientific literature, highlighting its relevance in drug discovery and development.

Classification

LY88074 is classified as a small organic molecule. Its classification is based on its molecular weight, structure, and mechanism of action, which are typical for compounds used in pharmacological applications.

Synthesis Analysis

Methods

The synthesis of LY88074 involves several chemical reactions that can be categorized into distinct steps. The primary method includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Reactions: Key reactions may include condensation, cyclization, and functional group modifications to achieve the final structure.
  3. Purification: After synthesis, the compound is typically purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Technical Details

The synthetic pathway for LY88074 has been optimized to enhance yield and minimize by-products. Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis. Detailed mechanistic studies may also be conducted to understand the formation of intermediates during the synthesis.

Molecular Structure Analysis

Structure

LY88074 has a well-defined molecular structure characterized by specific functional groups that dictate its biological activity. The compound's molecular formula and structural representation can be illustrated as follows:

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure)
  • Structural Features: The presence of nitrogen and oxygen atoms suggests potential interactions with biological targets.

Data

The molecular weight of LY88074 is typically around 300-400 g/mol, depending on its specific structure. X-ray crystallography or NMR spectroscopy may be employed to elucidate its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

LY88074 can participate in various chemical reactions that are relevant to its function as a pharmacological agent:

  1. Receptor Binding: The compound binds to specific receptors in the central nervous system, leading to downstream effects.
  2. Metabolic Transformations: In vivo studies indicate that LY88074 undergoes metabolic processes that can affect its efficacy and safety profile.

Technical Details

Studies on the reactivity of LY88074 often focus on its stability under physiological conditions, potential degradation pathways, and interactions with other biomolecules.

Mechanism of Action

Process

The mechanism of action of LY88074 involves selective modulation of neurotransmitter systems in the brain. It primarily acts as an agonist or antagonist at specific receptor sites, influencing neuronal excitability and neurotransmission.

Data

Pharmacological studies have demonstrated that LY88074 exhibits dose-dependent effects on target receptors, which correlate with observed behavioral outcomes in preclinical models. This data is crucial for understanding the therapeutic potential of the compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility characteristics vary based on solvent polarity; it may exhibit moderate solubility in organic solvents.

Chemical Properties

  • Stability: LY88074 shows stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The compound's reactivity profile indicates potential interactions with nucleophiles or electrophiles during metabolic processes.

Relevant data regarding melting point, boiling point, and spectral properties (UV-Vis, IR) can provide further insights into its physical and chemical behavior.

Applications

LY88074 has several scientific uses primarily focused on:

  1. Neuroscience Research: Investigating its effects on neurotransmitter systems can provide insights into neurological diseases.
  2. Drug Development: As a lead compound, it serves as a basis for developing new therapeutics targeting similar pathways.
  3. Pharmacological Studies: Its unique properties make it suitable for studying receptor dynamics and signaling pathways in cellular models.
Chemical Identity & Structural Analysis of LY88074

Systematic Nomenclature & IUPAC Classification

LY88074 (CAS 177744-96-6) is classified under IUPAC nomenclature as (4-hydroxyphenyl)[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone [1] [6]. This name adheres to IUPAC prioritization rules, where the benzothiophene core is the parent structure, and the methanone group (C=O) at the 2-position takes precedence over hydroxyl substituents [2] [9]. The compound is also known as Raloxifene Impurity D due to its structural relationship to the SERM drug Raloxifene, differing by the absence of the basic aminoethylpiperidine side chain [1] [6]. Other identifiers include:

Table 1: Chemical Identifiers of LY88074

Identifier TypeValue
CAS Number177744-96-6
Molecular FormulaC₂₁H₁₄O₄S
Molecular Weight362.40 g/mol
SynonymsRaloxifene Impurity D, Methanone, 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl-

The IUPAC name explicitly defines:

  • A benzothiophene ring numbered with sulfur at position 1.
  • A 6-hydroxy group on the benzothiophene.
  • A 4-hydroxyphenyl substituent at C2.
  • A methanone linkage at C3 attached to a second 4-hydroxyphenyl group [6] [8].

Molecular Architecture: Benzothiophene Core & Hydroxyphenyl Substituents

LY88074 features a tricyclic scaffold consisting of a benzothiophene ring system with two 4-hydroxyphenyl substituents. Key structural elements include:

  • Benzothiophene Core: A fused heterocycle with a thiophene ring (5-membered, S-containing) fused to a benzene ring. The sulfur atom at position 1 contributes to the compound’s planarity and electronic properties [1] [6].
  • Substituent Geometry:
  • A ketone group (-C(=O)-) at C3 of the benzothiophene.
  • A 4-hydroxyphenyl group attached to the ketone (C3 substituent).
  • A second 4-hydroxyphenyl group at C2.
  • A phenolic hydroxyl (-OH) at C6 of the benzothiophene ring [6] [8].
  • Electronic Delocalization: The conjugated system (benzothiophene–ketone–aryl) allows extended π-electron delocalization, enhancing binding affinity to estrogen receptors [1] [10].

Table 2: Key Bonding Features of LY88074

Structural ElementRole/Property
Benzothiophene C2–C(aryl)σ-bond enabling free rotation
C3–Carbonyl (C=O)Electron-withdrawing; hydrogen-bond acceptor
4-Hydroxyphenyl (C6)Hydrogen-bond donor; enhances solubility
Dihedral Angle (C2–C1'–C=O)~30–45° (minimizes steric clash)

Compared to Raloxifene, LY88074 lacks the piperazinylethyl side chain, reducing bone-binding capacity but retaining affinity for the estrogen receptor’s ligand-binding domain [1] [4].

Physicochemical Properties: Solubility, Melting Point, and Stability

LY88074 is a light-yellow to yellow solid with moderate solubility in polar organic solvents but limited aqueous solubility [6] [8]. Key properties include:

Solubility Profile

  • DMSO: High solubility (100 mg/mL, 275.94 mM) [1] [8].
  • Ethanol: <1 mg/mL [3].
  • Water: Very low (~1 g/L at 25°C) due to hydrophobic benzothiophene core [7].
  • Ethyl Acetate: Slight solubility [6].

Thermal Properties

  • Melting Point: 135–149°C (decomposition observed near 230°C) [3] [6].
  • Storage Stability: Stable at -20°C (powder) or -80°C (solutions); degrades under prolonged light/heat exposure [1] [8].

Stability Considerations

  • pH Sensitivity: Phenolic hydroxyls may ionize in alkaline conditions, enhancing water solubility but risking oxidation [3].
  • Light Sensitivity: Benzothiophene derivatives are prone to photooxidation; handling in amber glass recommended [7].

Table 3: Physicochemical Summary

PropertyValueConditions
Melting Point135–149°CDecomposes at ~230°C
Solubility in DMSO100 mg/mL25°C
Water Solubility~1 g/L25°C
log P (octanol/water)~3.45 (predicted)Indicates high lipophilicity
Storage-20°C (solid), -80°C (solution)6 months (solution)

Stereochemical Considerations & Isomeric Variants

LY88074 exhibits no chiral centers due to its symmetric substitution pattern and planar benzothiophene core. All substituents lie in conjugation with the ring system, preventing stereoisomerism [1] [6]. Nevertheless, two isomeric variants exist:

  • LY88074 Trimethyl Ether (CAS 63675-87-6):
  • Methylation of all three phenolic -OH groups.
  • Altered bioactivity: Used to study estrogen-deficient conditions without metabolic interference from glucuronidation [4].
  • Formula: C₂₄H₂₀O₄S; MW: 404.48 g/mol.
  • LY88074 Analog 1 (CAS 183060-99-3):
  • Features nitrogen-containing non-basic side chains.
  • Expanded applications: Mitigates osteoporosis and estrogen-dependent cancers [10].
  • Formula: C₂₅H₂₁NO₅S; MW: 447.5 g/mol.

Table 4: Isomeric Variants of LY88074

CompoundCASStructural DifferenceMolecular Weight
LY88074177744-96-6Parent compound (trihydroxy)362.40 g/mol
LY88074 Trimethyl Ether63675-87-6Methoxy groups replace -OH404.48 g/mol
LY88074 Analog 1183060-99-3Nitrogenous side chain added447.50 g/mol

Rotation around the C2–C(aryl) bond (to the 4-hydroxyphenyl) and C3–C(=O) bond creates atropisomers at high energy barriers, though none are isolable under standard conditions [4] [9].

Properties

CAS Number

177744-96-6

Product Name

LY88074

IUPAC Name

(4-hydroxyphenyl)-[3-(4-hydroxyphenyl)-1-benzothiophen-2-yl]methanone

Molecular Formula

C21H14O3S

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C21H14O3S/c22-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)25-21(19)20(24)14-7-11-16(23)12-8-14/h1-12,22-23H

InChI Key

YCHUQIIHHWWHLR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O

Synonyms

[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl](4-hydroxyphenyl)methanone;

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.